molecular formula C12H16N2O2 B11507431 1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine

1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine

Cat. No.: B11507431
M. Wt: 220.27 g/mol
InChI Key: AJHVQBABWIDZTR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine is a chemical compound with the molecular formula C12H16N2O2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine involves its interaction with specific molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aromatic ring’s substituents may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.

Uniqueness

1-(2,4-Dimethoxyphenyl)pyrrolidin-2-imine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)pyrrolidin-2-imine

InChI

InChI=1S/C12H16N2O2/c1-15-9-5-6-10(11(8-9)16-2)14-7-3-4-12(14)13/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

AJHVQBABWIDZTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=N)OC

Origin of Product

United States

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